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Introduction to Sabizabulin and PDX Models

Sabizabulin (formerly VERU-111) is an orally bioavailable small molecule that targets the colchicine-
binding site on tubulin, functioning as a microtubule destabilizing agent [1] [2]. Its unique mechanism
overcomes common taxane resistance mediated by P-glycoprotein drug efflux pumps and avoids typical

taxane toxicities like severe neutropenia and neuropathy [1] [2].

Patient-Derived Xenograft (PDX) Models are created by directly implanting tumor tissue from a patient
into an immunodeficient mouse. These models better preserve the original tumor's heterogeneity,
microenvironment, and genetic characteristics compared to traditional cell line-derived models, making them

highly predictive for preclinical drug evaluation [3].

Efficacy of Sabizabulin in HER2+ Breast Cancer PDX
Models

The following table summarizes key preclinical efficacy data for Sabizabulin from a study investigating

HER2+ breast cancer [1] [4] [5]:
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Evaluation Treatment L
Model System . Key Findings
Type Details
In Vitro HER2+ breast cancer cell Low nanomolar Inhibited proliferation (low nM
lines (BT474, SKBR3, concentrations IC50), induced apoptosis,
AU565, JIMT-1) [1] inhibited clonogenicity [1].
Synergy with lapatinib in
lapatinib-resistant cells [1].
In Vivo - BT474 (ER+/PR+/HER2+) Oral Sabizabulin Significant inhibition of primary

Primary Tumor
Growth

In Vivo -
Primary Tumor
& Metastasis

In Vivo -
Safety Profile

cell-derived xenografts [1]

HCI-12 (ER-/PR-/HER2+)
Metastatic PDX model [1]

Preclinical models (mice,
rats, dogs) and Phase Ib/Il
clinical trial in mCRPC [2]

[1]

Oral Sabizabulin

[1]

Efficacious doses

[2]

tumor growth [1].

Suppressed primary tumor
growth and inhibited lung
metastasis; efficacy comparable
to paclitaxel [1].

No observed neurotoxicity or
neutropenia. Common AEs
(Grade 1-2): diarrhea, fatigue.
No dose-limiting toxicity defined
up to 81 mg [2].

Detailed Experimental Protocol: PDX Model Study of
Sabizabulin

This protocol outlines the key methodologies from a published study on Sabizabulin in a HER2+ PDX

model [1].

PDX Model Generation and Maintenance

e Source Tissue: HCI-12 PDX tumor fragments from a HER2+ (ER-/PR-) breast cancer [1].
¢ Host Mice: Female NOD-SCID-Gamma (NSG) mice [1].
e Engraftment: Tumor fragments are surgically implanted into the mammary fat pad (orthotopic) or

subcutaneously [1] [3].
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e Passaging: When tumors reach 1-2 cm3, they are aseptically harvested and re-implanted into new
recipient mice to expand the model. The third generation (F3) or later is typically used for drug
treatment studies [3].

In Vivo Drug Efficacy Study Design

e Randomization: When PDX tumors reach a predetermined volume (e.g., 100-200 mm3), tumor-
bearing mice are randomized into treatment and control groups. The PDXNet consortium
recommends using at least 5-7 mice per group for statistical power [6].

e Dosing:

o Sabizabulin: Administered orally. The specific dose used in the HCI-12 study is not provided in
the abstract, but in vivo studies often use doses previously shown to be effective in other
models (e.g., in a prostate cancer Phase Ib/ll trial, 63 mg/day was the recommended Phase I
dose) [1] [2].

o Control/IComparator: Typically a vehicle control and often a standard-of-care drug like
paclitaxel for comparison [1].

¢ Study Duration: Treatment should continue long enough for control tumors to undergo at least two
volume doublings [6].

Endpoint Analysis

¢ Tumor Volume Measurement: Tumors are measured 2-3 times per week using calipers. Tumor
volume is calculated as (length x width?) / 2 [6] [3].

e Metastasis Assessment: In metastatic models like HCI-12, lungs are collected at endpoint and
examined for metastatic nodules, often using histology or bioluminescent imaging if cancer cells are
tagged [1].

¢ Pharmacodynamic/Mechanistic Analysis: Excised tumors can be analyzed via
immunohistochemistry (IHC) or immunoblotting for markers of apoptosis (e.g., cleaved caspase-3)
and cell proliferation (e.g., Ki-67) [1].

The workflow for this protocol can be visualized as follows:
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PDX Model Generation
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Drug Efficacy Study
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Treatment Administration
Oral Sabizabulin vs.
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Endpoint Analysis
Tumor volume measurement
Metastasis assessment
Tissue analysis (IHC, etc.)

Click to download full resolution via product page

Consensus Recommendations for PDX Data Analysis

The PDXNet consortium has established standardized metrics to evaluate antitumor activity in PDX studies

[6]. The following table compares these key metrics:
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Metric Formula/Definition Application & Advantage

| Tumor Growth Inhibition (TGI) | TGI = (1 - (AT/AC)) x 100 AT and AC are the change in volume of
treated and control groups [6]. | Standard metric for continuous tumor volume data; easy to interpret. | | Best
Average Response (BAR) | The largest TGI value observed at any measured timepoint during the study [6]. |
Identifies the peak treatment effect. | | Treatment-to-Control (T/C) Ratio | T/C = (Median final tumor
volume of Treated / Median final tumor volume of Control) x 100 [6]. | Simple snapshot of activity at study
endpoint. | | RECIST 1.1 Criteria (Preclinical Adaptation) | Classifies response into categories (Complete
Response, Partial Response, etc.) based on predefined thresholds of tumor shrinkage [6]. | Aligns preclinical

findings with clinical trial endpoints for better translation. |

The relationship between Sabizabulin's mechanism and its biological effects is summarized below:

Cell Cycle Arrest
Microtubule in G2/M Phase
Depolymerization \ \

Overall Antitumor Effect
) : ) ] Induction of Apoptosis - Primary tumor growth inhibition
Sabizabulin Mechanism of Action Disruption of (Activation of Caspases) - Suppression of metastasis
Oral administration — Binds colchicine site Cytoskeleton - Overcomes taxane resistance

on B-tubulin & cross-links a/f tubulin

Overcomes
resistance

Inhibition of Cell
Proliferation & Migration

Transcription Repression
of BII/BIV tubulin isoforms

Click to download full resolution via product page

Application Notes for Researchers

e Model Selection: For HER2+ breast cancer studies, the HCI-12 model is particularly valuable as it is
a metastatic, treatment-naive PDX that is ER-/PR-/HER2+, representing an aggressive subtype [1].

e Advantages over Taxanes: Sabizabulin's oral bioavailability and favorable toxicity profile distinguish
it from taxanes. Its ability to overcome P-gp-mediated resistance makes it a strong candidate for
treating taxane-resistant cancers [1] [2].

¢ Synergistic Potential: The observed synergy between Sabizabulin and the tyrosine kinase inhibitor
lapatinib in HER2+ models suggests that combination therapies are a promising area for future
investigation [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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